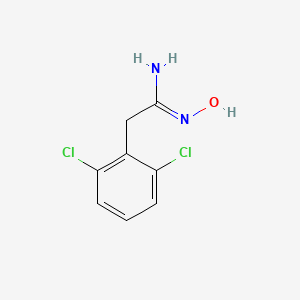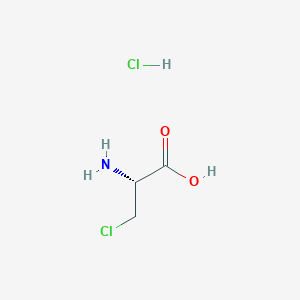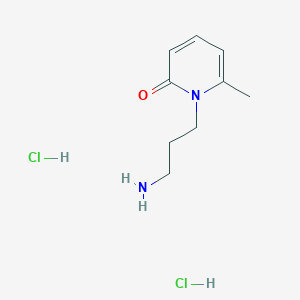
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is of particular interest due to its ability to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells.
Applications De Recherche Scientifique
Pharmacological Characterization
The compound has been studied for its potential in pharmacological applications, particularly focusing on its role as a κ-opioid receptor (KOR) antagonist. Such compounds have demonstrated significant potential for the treatment of depression and addiction disorders. The detailed pharmacological characterization of similar compounds provides insights into their binding affinities, selectivity, and in vivo effects, paving the way for their potential therapeutic applications (Grimwood et al., 2011).
Structure/Activity Studies
Extensive structure/activity studies have been conducted on compounds structurally related to N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide. These studies explore variations in the structure of the compound to optimize its activity as a kappa-opioid agonist, thus providing valuable insights for the development of more potent and selective drug candidates (Barlow et al., 1991).
Synthesis and Structural Characterization
The synthesis and structural characterization of thioether-containing pyridylalkylamide ligands, which are closely related to the compound , have been explored. These studies involve synthesizing various copper complexes and analyzing their structure using X-ray diffraction methods. Such research is crucial for understanding the molecular structure and potential applications of these compounds in various fields, including catalysis and materials science (Zhao, 2015).
Application in Insecticides
Research has been conducted on pyridine derivatives as potent insecticides, indicating the potential use of compounds like this compound in agricultural applications. Such compounds have shown strong aphidicidal activities, which could be pivotal in pest control strategies (Bakhite et al., 2014).
Antimicrobial Activity
Novel compounds incorporating elements of the structure of this compound have been synthesized and evaluated for their antimicrobial properties. Such studies are crucial in the ongoing search for new and effective antimicrobial agents, especially in the face of increasing antibiotic resistance (Darwish et al., 2014).
Propriétés
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-19(21,22)15-6-1-4-13(10-15)11-17(25)24-12-14-5-2-8-23-18(14)16-7-3-9-26-16/h1-10H,11-12H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBVTDBLAKXYPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)

amino]-2-pyrrolidinone](/img/structure/B2406622.png)

![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2406626.png)
![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)

![N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2406631.png)





![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)